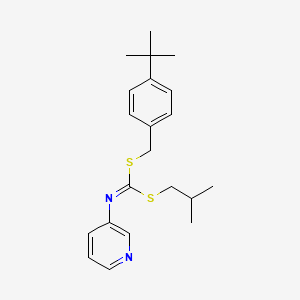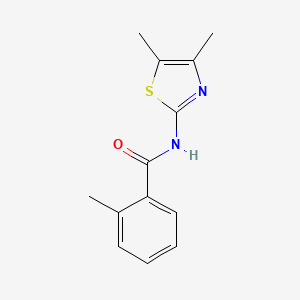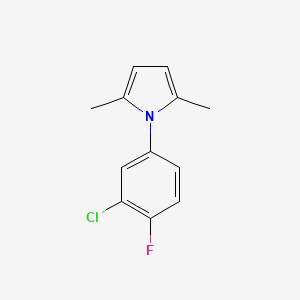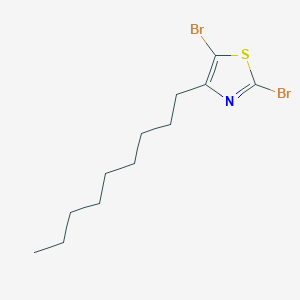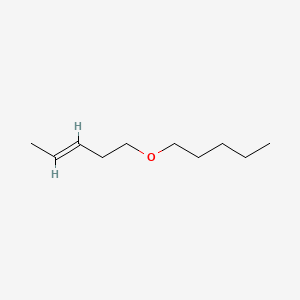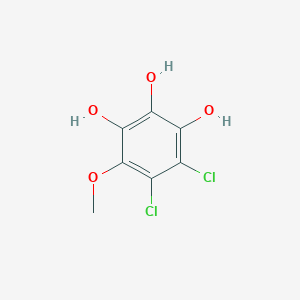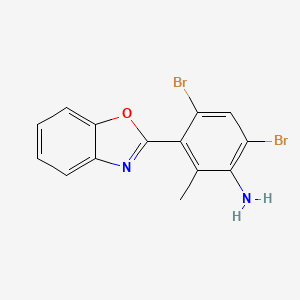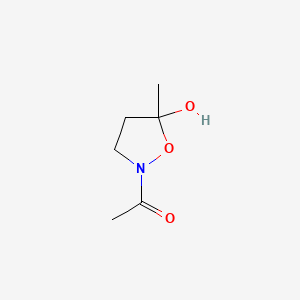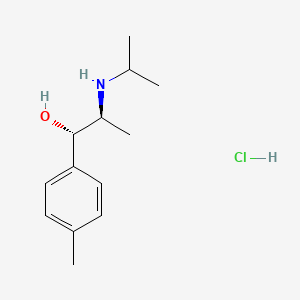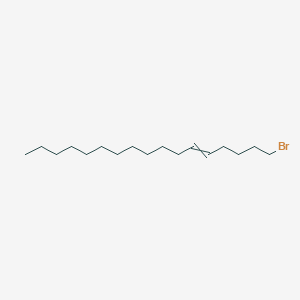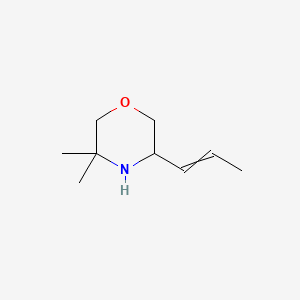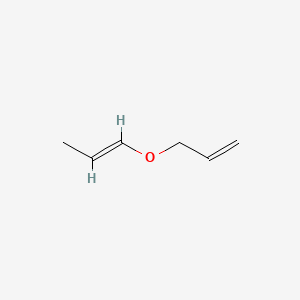
(E)-1-(2-Propenyloxy)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Propenyloxy)-1-propene is an organic compound with the molecular formula C6H10O It is an ether derivative of propene, characterized by the presence of an allyloxy group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Propenyloxy)-1-propene typically involves the reaction of allyl alcohol with propene in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where allyl alcohol reacts with an alkyl halide under basic conditions to form the desired ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing a catalyst bed. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Propenyloxy)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyloxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2), and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
(E)-1-(2-Propenyloxy)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Propenyloxy)-1-propene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the allyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Propene, 1-(2-propenyloxy)-: A similar ether derivative with a different substitution pattern.
2-Allyloxybenzaldehyde: An aromatic ether with an allyloxy group attached to a benzaldehyde moiety.
Phosphonic acid, [(1E)-1-(2-propenyloxy)-1-propenyl]-, diethyl ester: A phosphonic acid ester with a similar allyloxy-propene structure.
Uniqueness
(E)-1-(2-Propenyloxy)-1-propene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(E)-1-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ |
Clave InChI |
OOJOMMLRLJVOMH-GQCTYLIASA-N |
SMILES isomérico |
C/C=C/OCC=C |
SMILES canónico |
CC=COCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
